molecular formula C10H12ClF2NO B13174149 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B13174149
M. Wt: 235.66 g/mol
InChI Key: ADEHMUXHUAEOMV-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO It is known for its unique structure, which includes a cyclopropane ring and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride
  • 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride

Comparison: Compared to similar compounds, 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is unique due to its specific difluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12ClF2NO

Molecular Weight

235.66 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13;/h1-4,7-8,10H,5,13H2;1H

InChI Key

ADEHMUXHUAEOMV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)F.Cl

Origin of Product

United States

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